molecular formula C13H8BrN3O4S B255398 3-{2-Bromo-4-nitroanilino}-1,2-benzisothiazole 1,1-dioxide

3-{2-Bromo-4-nitroanilino}-1,2-benzisothiazole 1,1-dioxide

Cat. No. B255398
M. Wt: 382.19 g/mol
InChI Key: ZIELAMSHAVBJKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{2-Bromo-4-nitroanilino}-1,2-benzisothiazole 1,1-dioxide, also known as BNTX, is a synthetic compound that has been widely used in scientific research. It belongs to the family of benzisothiazole derivatives and has been found to exhibit various biological activities.

Mechanism of Action

The mechanism of action of 3-{2-Bromo-4-nitroanilino}-1,2-benzisothiazole 1,1-dioxide involves its binding to the α4β2 nAChRs and VGCCs. By blocking these channels, this compound reduces the influx of calcium ions into the cells, thereby inhibiting neurotransmitter release and neuronal excitability. This results in various physiological effects including the modulation of pain, anxiety, and addiction.
Biochemical and Physiological Effects:
This compound has been shown to modulate various physiological processes including pain, anxiety, and addiction. Studies have found that this compound can reduce the sensitivity of pain receptors and alleviate chronic pain. It can also reduce anxiety-like behavior in animal models. In addition, this compound has been found to reduce nicotine self-administration and withdrawal symptoms in animal models, suggesting its potential use in the treatment of nicotine addiction.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-{2-Bromo-4-nitroanilino}-1,2-benzisothiazole 1,1-dioxide in lab experiments is its high potency and selectivity for α4β2 nAChRs and VGCCs. This allows for precise modulation of these channels and the study of their function in various physiological processes. However, one limitation of using this compound is its relatively short half-life, which requires frequent administration in in vivo experiments. In addition, the effects of this compound may vary depending on the experimental conditions and the species used.

Future Directions

There are several future directions for the use of 3-{2-Bromo-4-nitroanilino}-1,2-benzisothiazole 1,1-dioxide in scientific research. One potential application is in the study of the role of α4β2 nAChRs and VGCCs in various neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound may also be used in the development of new drugs for the treatment of chronic pain, anxiety, and addiction. Another direction is the development of new analogs of this compound with improved potency and selectivity for specific ion channels. Overall, this compound has great potential as a tool for studying the function of ion channels in the nervous system and for the development of new drugs for various neurological disorders.

Synthesis Methods

The synthesis of 3-{2-Bromo-4-nitroanilino}-1,2-benzisothiazole 1,1-dioxide involves the reaction between 2-bromo-4-nitroaniline and 1,2-benzisothiazolin-3-one in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate which is then oxidized to yield this compound. The purity of the final product can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

3-{2-Bromo-4-nitroanilino}-1,2-benzisothiazole 1,1-dioxide has been extensively used in scientific research as a tool to study the function of ion channels in the nervous system. It is a potent antagonist of the α4β2 subtype of nicotinic acetylcholine receptors (nAChRs) which are involved in various physiological processes including learning, memory, and addiction. This compound has also been shown to inhibit the function of voltage-gated calcium channels (VGCCs) which are important for neurotransmitter release and neuronal excitability.

properties

Molecular Formula

C13H8BrN3O4S

Molecular Weight

382.19 g/mol

IUPAC Name

N-(2-bromo-4-nitrophenyl)-1,1-dioxo-1,2-benzothiazol-3-amine

InChI

InChI=1S/C13H8BrN3O4S/c14-10-7-8(17(18)19)5-6-11(10)15-13-9-3-1-2-4-12(9)22(20,21)16-13/h1-7H,(H,15,16)

InChI Key

ZIELAMSHAVBJKB-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Br

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Br

Origin of Product

United States

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